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molecular formula C8H17NO B3388062 (1,4-Dimethylpiperidin-4-YL)methanol CAS No. 857383-97-2

(1,4-Dimethylpiperidin-4-YL)methanol

Cat. No. B3388062
M. Wt: 143.23 g/mol
InChI Key: UDWZVJRTZQERAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440976B2

Procedure details

To a stirred suspension of 1,4-dimethylpiperidine-4-carboxylic acid hydrogen chloride (1.00 g, 5.17 mmol) in tetrahydrofuran (18.9 mL) was added lithium tetrahydroaluminate (1.0N solution in tetrahydrofuran, 20.7 mL, 20.7 mmol) dropwise over 5 minutes. The reaction mixture was stirred at ambient temperature for 12 hours and then diluted with water (20 mL), basified to pH ˜12 by addition of sodium hydroxide pellets, and then diluted with diethyl ether (100 mL). The organic layer was separated, dried over sodium sulfate, filtered, and concentrated in vacuo to afford the title compound as a colorless oil (543 mg, 73%). 1H NMR (400 MHz, d6-DMSO) δ 4.44 (m, 1H), 3.12 (d, J=5.4, 2H), 2.50 (m, 2H), 2.39-2.31 (m, 2H), 2.13 (s, 3H), 2.12-2.09 (m, 1H), 1.42 (m, 2H), 1.16 (m, 2H), 0.82 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
solvent
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
73%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]1[CH2:8][CH2:7][C:6]([CH3:12])([C:9](O)=[O:10])[CH2:5][CH2:4]1.[AlH4-].[Li+].[OH-].[Na+]>O1CCCC1.O.C(OCC)C>[CH3:2][N:3]1[CH2:8][CH2:7][C:6]([CH2:9][OH:10])([CH3:12])[CH2:5][CH2:4]1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.CN1CCC(CC1)(C(=O)O)C
Name
Quantity
18.9 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20.7 mL
Type
reactant
Smiles
[AlH4-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN1CCC(CC1)(C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 543 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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